3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide
Descripción general
Descripción
3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK is a critical enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been shown to induce apoptosis in B-cells in preclinical models of B-cell malignancies. It has also been shown to inhibit the production of cytokines and chemokines that are critical for the survival and proliferation of B-cells. In addition, 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been shown to inhibit the migration and adhesion of B-cells to the microenvironment, which is critical for the development and progression of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is its selectivity for BTK, which minimizes off-target effects. 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. This may limit its use in combination with other agents that are also metabolized by this system.
Direcciones Futuras
There are several potential future directions for the development of 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide. One potential application is in the treatment of autoimmune diseases, as BTK has been implicated in the pathogenesis of several autoimmune disorders. Another potential direction is the development of combination therapies that target multiple pathways in B-cell malignancies, such as the BCR and PI3K/AKT pathways. Finally, the development of biomarkers that can predict response to 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide may help to identify patients who are most likely to benefit from this therapy.
Aplicaciones Científicas De Investigación
3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent apoptosis of B-cells. 3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide has also shown synergistic effects with other agents such as venetoclax and lenalidomide, further supporting its potential as a combination therapy for B-cell malignancies.
Propiedades
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)23(21,22)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMANUMSCRSMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.